molecular formula C9H10ClN3S B2368410 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride CAS No. 1955499-06-5

5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride

Cat. No.: B2368410
CAS No.: 1955499-06-5
M. Wt: 227.71
InChI Key: CKXCNZNLHLDAIU-UHFFFAOYSA-N
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Description

5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The 1,3,4-thiadiazole nucleus is a common feature in various natural products and medicinal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride typically starts from phenylacetic acid derivatives. The commercially available starting material, 2-(4-bromophenyl)acetic acid, is subjected to reaction with thiosemicarbazide to yield 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine . The reaction conditions often involve the use of a solvent such as ethanol and a catalyst like copper bromide (CuBr2) under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase makes it a valuable compound in the study of neurodegenerative diseases .

Properties

IUPAC Name

5-benzyl-1,3,4-thiadiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.ClH/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXCNZNLHLDAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955499-06-5
Record name 5-benzyl-1,3,4-thiadiazol-2-amine hydrochloride
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